molecular formula C10H13NO3 B13546753 2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid

Cat. No.: B13546753
M. Wt: 195.21 g/mol
InChI Key: MOZDIGOCJNPRLY-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-methoxyphenyl)acetic acid
  • 2-Amino-2-(2-methylphenyl)acetic acid
  • 2-Amino-2-(2-ethoxyphenyl)acetic acid

Uniqueness

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-2-(2-methoxy-6-methylphenyl)acetic acid

InChI

InChI=1S/C10H13NO3/c1-6-4-3-5-7(14-2)8(6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)

InChI Key

MOZDIGOCJNPRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(C(=O)O)N

Origin of Product

United States

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